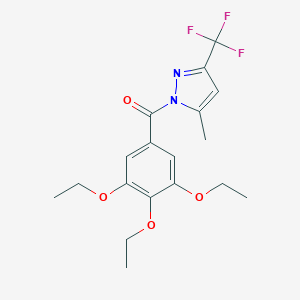![molecular formula C21H22ClN3O4 B213617 propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)
propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate, also known as PFK-158, is a novel compound that has been recently developed for scientific research purposes. PFK-158 has shown great potential in the field of cancer research due to its ability to selectively target cancer stem cells, which are responsible for tumor growth, metastasis, and drug resistance.
Mecanismo De Acción
Propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate works by inhibiting the activity of NAMPT, which is an enzyme that is essential for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that is involved in various cellular processes, including energy metabolism and DNA repair. Cancer stem cells have a high demand for NAD+ due to their increased metabolic activity and DNA repair capacity. By inhibiting NAMPT, propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate reduces the levels of NAD+ in cancer stem cells, leading to their selective death.
Biochemical and Physiological Effects:
propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate inhibits the growth and self-renewal of cancer stem cells, while sparing normal stem cells. propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In vivo studies have shown that propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate inhibits tumor growth and metastasis in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate is its ability to selectively target cancer stem cells, while sparing normal stem cells. This makes it a promising candidate for cancer therapy, as it may reduce the side effects associated with conventional chemotherapy. However, one of the limitations of propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate in combination with other cancer therapies, such as immunotherapy and targeted therapy. Furthermore, the mechanism of action of propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate needs to be further elucidated to fully understand its selective targeting of cancer stem cells. Finally, clinical trials need to be conducted to evaluate the safety and efficacy of propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate in humans.
Métodos De Síntesis
The synthesis of propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate involves a series of chemical reactions that lead to the formation of the final product. The starting materials for the synthesis are 4-chloro-3,5-dimethyl-1H-pyrazole and 4-aminobenzoic acid. The synthesis involves the use of various reagents and solvents, such as acetic anhydride, furoyl chloride, and propylamine. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate has been extensively studied for its potential in cancer research. The compound has been shown to selectively target cancer stem cells, which are responsible for tumor growth, metastasis, and drug resistance. propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate has been found to inhibit the activity of an enzyme called nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in the survival and self-renewal of cancer stem cells. propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
Nombre del producto |
propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate |
|---|---|
Fórmula molecular |
C21H22ClN3O4 |
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
propyl 4-[[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22ClN3O4/c1-4-11-28-21(27)15-5-7-16(8-6-15)23-20(26)18-10-9-17(29-18)12-25-14(3)19(22)13(2)24-25/h5-10H,4,11-12H2,1-3H3,(H,23,26) |
Clave InChI |
LSVXXSPGUOJPCJ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-1,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213537.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)





![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)


